N-Hydroxy Melagatran-d11
Description
Contextualization within Ximelagatran (B1683401) Biotransformation Pathways
Ximelagatran, an oral prodrug, was developed to improve the bioavailability of its active form, Melagatran (B23205), a potent direct thrombin inhibitor. nih.govmja.com.au Upon oral administration, Ximelagatran undergoes rapid and extensive biotransformation to Melagatran. nih.govresearchgate.net This metabolic conversion involves two key intermediate metabolites: N-Hydroxy Melagatran and Ethyl-melagatran. nih.govresearchgate.net
The formation of N-Hydroxy Melagatran occurs through the hydrolysis of the ethyl ester group of Ximelagatran. nih.govvdoc.pub Subsequently, N-Hydroxy Melagatran is reduced to Melagatran. nih.gov This reduction of the amidoxime (B1450833) function, along with the cleavage of the ester, can be demonstrated in vitro using microsomes and mitochondria from the liver and kidney. nih.gov The entire biotransformation process is designed to convert the more lipophilic and readily absorbed Ximelagatran into the pharmacologically active, but less orally bioavailable, Melagatran. researchgate.netbioline.org.br
The biotransformation pathway can be summarized as follows:
Ximelagatran (oral prodrug) is absorbed.
It is then metabolized into two main intermediates:
N-Hydroxy Melagatran (via ester hydrolysis) nih.govvdoc.pub
Ethyl-melagatran (via reduction of the hydroxyamidine group) nih.gov
Both intermediates are subsequently converted to Melagatran , the active thrombin inhibitor. nih.govresearchgate.net
Significance of Deuterated Analogs in Mechanistic and Analytical Studies
Deuterated analogs, such as N-Hydroxy Melagatran-d11, are powerful tools in scientific research due to the kinetic isotope effect (KIE). wikipedia.orgbioscientia.de The substitution of hydrogen with deuterium (B1214612) creates a stronger carbon-deuterium bond, which can slow down metabolic reactions that involve the cleavage of this bond. nih.gov This property offers several advantages in research:
Mechanistic Elucidation: By strategically placing deuterium atoms on a molecule, researchers can investigate the mechanisms of drug metabolism. pharmaffiliates.comwikipedia.org If a metabolic process slows down with the deuterated analog, it indicates that the cleavage of that specific carbon-hydrogen bond is a rate-determining step in the reaction.
Improved Metabolic Stability: The stronger carbon-deuterium bond can lead to a decreased rate of metabolism, potentially prolonging the half-life of a drug. nih.govjuniperpublishers.com This has been explored as a strategy to optimize the pharmacokinetic profiles of various drugs. nih.govtandfonline.com
Internal Standards in Quantitative Analysis: Deuterated compounds are widely used as internal standards in analytical techniques like mass spectrometry (MS). clearsynth.compubcompare.ai Since they are chemically identical to their non-deuterated counterparts but have a different mass, they can be easily distinguished by the instrument. clearsynth.com This allows for precise and accurate quantification of the target analyte in complex biological matrices by correcting for variations in sample preparation and instrument response. clearsynth.compubcompare.ai
The use of stable isotope-labeled compounds like this compound has become increasingly popular in various scientific fields, including life sciences, medicine, and environmental science. medchemexpress.com
Overview of Research Domains Pertaining to this compound
The primary research application for this compound is as a labeled internal standard for the quantification of N-Hydroxy Melagatran in biological samples during pharmacokinetic and drug metabolism studies. medchemexpress.eumedchemexpress.eucoompo.com Its use is crucial for accurately determining the concentration of the non-labeled metabolite, which helps in understanding the biotransformation kinetics of Ximelagatran.
Specific research domains where this compound is relevant include:
Drug Metabolism and Pharmacokinetics (DMPK): Studies investigating the absorption, distribution, metabolism, and excretion (ADME) of Ximelagatran rely on accurate measurement of its metabolites. nih.govresearchgate.net
Analytical Chemistry and Bioanalysis: The development and validation of analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the detection and quantification of drug metabolites in plasma, urine, and feces. clearsynth.comnih.gov
Toxicology: Research into the potential toxic effects of drugs and their metabolites. For instance, studies on Ximelagatran-induced hepatotoxicity involved investigating the role of its metabolites. wikipedia.orgbiocrick.com
Below is a table summarizing the key research applications of this compound and related deuterated compounds.
| Research Application | Description | Key Advantages of Deuteration |
| Internal Standard for Quantitative Analysis | Used in mass spectrometry to accurately measure the concentration of N-Hydroxy Melagatran in biological samples. | Co-elutes with the analyte but is distinguishable by mass, correcting for analytical variability. clearsynth.compubcompare.ai |
| Metabolic Pathway Elucidation | Helps in tracing the biotransformation of Ximelagatran to Melagatran. | The isotopic label allows for the tracking of the molecule through metabolic processes. pharmaffiliates.comwikipedia.org |
| Pharmacokinetic Studies | Enables the detailed study of the formation and elimination kinetics of the N-Hydroxy Melagatran intermediate. | Slower metabolism can help in studying transient metabolites. nih.gov |
Properties
Molecular Formula |
C₂₂H₂₀D₁₁N₅O₅ |
|---|---|
Molecular Weight |
456.58 |
Synonyms |
N-[(1R)-1-Cyclohexyl-2-[(2S)-2-[[[[4-[(hydroxyamino)iminomethyl]phenyl]methyl]amino]carbonyl]-1-azetidinyl]-2-oxoethyl]glycine-d11; Melagatran Hydroxyamidine-d11; |
Origin of Product |
United States |
Metabolic Origins and Biotransformation Pathways of N Hydroxy Melagatran
Formation from Ximelagatran (B1683401) as an Intermediate Metabolite
Ximelagatran, an oral prodrug, undergoes a rapid and extensive metabolic conversion to its active form, melagatran (B23205). researchgate.netnih.gov This biotransformation process does not occur directly but proceeds through two primary intermediate metabolites: N-hydroxy melagatran (also referred to as OH-melagatran) and ethyl-melagatran. nih.govnih.gov The formation of N-hydroxy melagatran occurs through the hydrolysis of the ethyl ester group of ximelagatran. nih.gov
Following oral administration, ximelagatran is quickly absorbed and metabolized, with melagatran appearing as the predominant compound in plasma. nih.gov The intermediate metabolites, including N-hydroxy melagatran, are also identified in plasma but are rapidly eliminated as they are further converted to melagatran. nih.gov This two-step metabolic activation, involving the reduction of the amidoxime (B1450833) function and the cleavage of the ester group, is a key feature of ximelagatran's design to enhance the poor oral bioavailability of melagatran. nih.govnih.gov
Enzymatic Reduction Mechanisms to Melagatran
The conversion of N-hydroxy melagatran to melagatran is a critical reduction reaction catalyzed by specific enzyme systems. This process is essential for the activation of the prodrug.
The reduction of the N-hydroxylated amidine (amidoxime) group of N-hydroxy melagatran to the corresponding amidine of melagatran is carried out by several enzyme systems. nih.gov These systems are primarily located in the microsomes and mitochondria of various organs, including the liver and kidney. nih.govnih.gov Research has identified a recently discovered molybdenum enzyme system, the mitochondrial amidoxime reducing component (mARC), as being responsible for the reduction of various N-hydroxylated compounds, including amidoximes. researchgate.net This enzyme system is considered a key player in the activation of amidoxime prodrugs. researchgate.net
The enzymatic reduction of N-hydroxy melagatran is not performed by a single enzyme but requires a complex of proteins. researchgate.net A specific enzyme system identified in pig liver microsomes capable of reducing N-hydroxylated structures consists of cytochrome b5, NADH-cytochrome b5 reductase, and a cytochrome P450 isoenzyme from the 2D subfamily. nih.gov
The mARC system, central to this bioconversion, requires the synergistic action of at least three components to exert its N-reductive catalytic effect:
mARC (mitochondrial Amidoxime Reducing Component) : The primary catalytic enzyme. researchgate.net
Cytochrome b5 (CYB5) : An electron transport protein that acts as a crucial substrate. researchgate.netnih.gov
NADH-cytochrome b5 reductase (CYB5R) : An NADH-dependent flavoprotein that transfers electrons from NADH to cytochrome b5, initiating the electron transport chain required for the reduction. researchgate.netwikipedia.org
This three-component system effectively facilitates the electron transfer necessary for the reduction of the N-hydroxy group. researchgate.net
While one P450 isoenzyme (subfamily 2D) was identified as part of a reducing system in pig liver, extensive research has shown that the major human cytochrome P450 (CYP) isoforms are not directly involved in the reduction of N-hydroxy melagatran. nih.gov Studies using preparations of multiple recombinant human CYP isoenzymes found no significant reduction of the intermediate. nih.gov
Specifically, the direct participation of the following human CYP isoforms in the reduction has been excluded:
CYP1A2
CYP2A6
CYP2C8
CYP2C9
CYP2C19
CYP2D6
CYP3A4
This indicates that the metabolism of ximelagatran to melagatran, particularly the reduction of N-hydroxy melagatran, has a low potential for drug-drug interactions mediated by these common CYP enzymes. researchgate.netnih.govnih.gov
In Vitro Metabolic Characterization Methodologies
To study and understand the complex biotransformation of ximelagatran and its intermediates, researchers have employed various in vitro methodologies. These techniques allow for the detailed characterization of metabolic pathways and the identification of involved enzymes in a controlled environment.
Isolated microsomal systems have been instrumental in characterizing the metabolism of N-hydroxy melagatran. nih.gov Microsomes are vesicles formed from the endoplasmic reticulum of liver and other tissue cells, and they contain a high concentration of drug-metabolizing enzymes. mdpi.com
In vitro studies have successfully demonstrated the biotransformation of ximelagatran and N-hydroxy melagatran to melagatran using microsomal preparations from the liver and kidneys of both pigs and humans. nih.govnih.gov These experiments confirmed that microsomes contain the necessary enzymatic machinery for both the hydrolysis and reduction steps. nih.gov The use of these systems has enabled researchers to determine the kinetic parameters of these reactions, providing quantitative insights into the efficiency of the metabolic conversion. nih.gov
Data Tables
Table 1: Enzymes Involved in the Reduction of N-Hydroxy Melagatran This table summarizes the key enzyme systems and their components identified in the biotransformation of N-Hydroxy Melagatran to Melagatran.
| Enzyme System Component | Type | Role in Reduction | Source |
| mARC (MOSC1/MOSC2) | Molybdenum Enzyme | Primary catalyst for the reduction of the N-hydroxy group. | researchgate.net |
| Cytochrome b5 (CYB5) | Heme Protein | Electron transporter, essential for mediating the electron transfer. | nih.govresearchgate.net |
| NADH-Cytochrome b5 Reductase (CYB5R) | Flavoprotein | Transfers electrons from NADH to Cytochrome b5, initiating the process. | nih.govresearchgate.net |
Table 2: Investigated Cytochrome P450 Isoforms This table lists the major human Cytochrome P450 isoforms that have been studied and excluded from direct involvement in the reduction of N-Hydroxy Melagatran.
| CYP Isoform | Involvement in Direct Reduction | Source |
| CYP1A2 | Excluded | nih.gov |
| CYP2A6 | Excluded | nih.gov |
| CYP2C8 | Excluded | nih.gov |
| CYP2C9 | Excluded | nih.gov |
| CYP2C19 | Excluded | nih.gov |
| CYP2D6 | Excluded | nih.govnih.gov |
| CYP3A4 | Excluded | nih.govnih.gov |
Use of Hepatocyte Cultures for Biotransformation Studies
Hepatocyte cultures are a valuable in vitro tool for investigating the metabolism of xenobiotics because they contain a wide array of phase I and phase II drug-metabolizing enzymes, closely representing the metabolic capabilities of the liver in vivo. springernature.commdpi.com These systems are routinely used to study the biotransformation of compounds like N-Hydroxy Melagatran, allowing for the identification of metabolites and the characterization of the enzymes involved in their formation. nih.gov
In the study of N-Hydroxy Melagatran, hepatocytes can be used to observe its reduction to melagatran. The culture medium can be analyzed over time using techniques like high-performance liquid chromatography (HPLC) to track the disappearance of the parent compound and the appearance of its metabolites. nih.gov While specific studies focusing solely on N-Hydroxy Melagatran-d11 in hepatocyte cultures are not detailed in the literature, the methodology is standard practice. The primary metabolic reaction involving N-Hydroxy Melagatran is a reduction of its N-hydroxylated amidine group. nih.gov
Research using subcellular liver fractions, such as microsomes and mitochondria, has been crucial in identifying the specific enzyme systems responsible for this biotransformation. nih.gov These studies have demonstrated that N-Hydroxy Melagatran is readily reduced by various enzyme systems located in these cellular compartments. nih.gov
| Enzyme System Component | Location | Role in Reduction | Species Identified |
|---|---|---|---|
| Cytochrome b(5) | Microsomes | Part of the reducing enzyme system | Pig |
| NADH-cytochrome b(5) reductase | Microsomes | Part of the reducing enzyme system | Pig |
| P450 Isoenzyme (subfamily 2D) | Microsomes | Part of the reducing enzyme system | Pig |
Comparative Metabolism Across Species In Vitro
Comparative in vitro metabolism studies are essential in drug development to understand potential species-specific differences in metabolic pathways, which can impact the efficacy and safety of a drug candidate. europa.eu These studies help in selecting the appropriate animal models for nonclinical safety assessments. europa.eu
The biotransformation of ximelagatran, which involves N-Hydroxy Melagatran as an intermediate, has been studied in vitro using liver and kidney tissues from both pigs and humans. nih.gov The reduction of the amidoxime function of N-Hydroxy Melagatran to the amidine in melagatran was successfully demonstrated in microsomes and mitochondria from both species. nih.gov This suggests a similar metabolic pathway in pigs and humans for this particular biotransformation step.
However, it is important to note that the rates of metabolism can differ between species. For instance, studies on other compounds have shown significant variations in metabolic stability and clearance when comparing liver microsomes and hepatocytes from humans, monkeys, dogs, rats, and mice. mdpi.com While the primary reduction pathway of N-Hydroxy Melagatran appears conserved between pigs and humans, further investigations using recombinant human enzymes were conducted to pinpoint the specific human enzymes involved. nih.gov These experiments excluded the participation of several major human CYP enzymes (CYP1A2, 2A6, 2C8, 2C9, 2C19, 2D6, and 3A4) in the reduction process when supplemented with cytochrome b(5) and its reductase, indicating that other enzyme systems are responsible for this conversion in humans. nih.gov
| Species | Tissue/Fraction | Observed Biotransformation | Key Findings |
|---|---|---|---|
| Human | Liver & Kidney Microsomes/Mitochondria | Reduction to Melagatran | Demonstrates the metabolic pathway is present. nih.gov |
| Pig | Liver & Kidney Microsomes/Mitochondria | Reduction to Melagatran | Specific enzyme system involving CYP2D subfamily identified. nih.gov |
| Rat | - | Metabolism of parent drug Ximelagatran confirmed. nih.gov | N-Hydroxy Melagatran is an identified intermediate metabolite in plasma. nih.gov |
| Dog | - | Metabolism of parent drug Ximelagatran confirmed. nih.gov | N-Hydroxy Melagatran is an identified intermediate metabolite in plasma. nih.gov |
Analytical Chemistry and Bioanalysis of N Hydroxy Melagatran D11
Strategic Utility of Deuterated Analogs in Bioanalytical Quantification
The use of stable isotope-labeled compounds, such as N-Hydroxy Melagatran-d11, is a cornerstone of modern bioanalytical quantification, especially in techniques like mass spectrometry. researchgate.net Deuterated analogs are considered the gold standard for internal standards because their physical and chemical properties are nearly identical to their non-deuterated counterparts. researchgate.net This similarity ensures that the deuterated internal standard behaves similarly to the analyte of interest during sample preparation, chromatography, and ionization, leading to more accurate and precise measurements. researchgate.net
Application as Internal Standards in Mass Spectrometry
In liquid chromatography-mass spectrometry (LC-MS) analysis, this compound serves as an ideal internal standard for the quantification of N-Hydroxy Melagatran (B23205). nih.gov An internal standard is a compound of known concentration added to a sample to correct for variations that can occur during the analytical process. Because this compound has a higher molecular weight than N-Hydroxy Melagatran due to the presence of deuterium (B1214612) atoms, it can be distinguished by the mass spectrometer. However, it co-elutes with the non-deuterated analyte during liquid chromatography, meaning they experience the same analytical conditions. researchgate.net This co-elution is critical for compensating for fluctuations in the mass spectrometer's response. nih.gov
Role in Overcoming Matrix Effects and Enhancing Reproducibility
Biological matrices, such as plasma and urine, are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. myadlm.org This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. nih.gov Deuterated internal standards like this compound are invaluable in mitigating these effects. lcms.cz Since the internal standard and the analyte are affected by the matrix in the same way, the ratio of their signals remains constant, allowing for accurate quantification even in the presence of significant matrix effects. myadlm.orglcms.cz This significantly enhances the reproducibility and reliability of the analytical method. nih.gov
| Parameter | Without Internal Standard | With Deuterated Internal Standard |
| Accuracy (%) | Can vary significantly (e.g., by more than 60%) | Typically within a narrow range (e.g., ±15%) |
| Precision (RSD %) | Can be high (e.g., >50%) | Typically low (e.g., <15%) |
| Susceptibility to Matrix Effects | High | Low |
This table provides illustrative data on the impact of using a deuterated internal standard on the accuracy and precision of bioanalytical methods.
Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Detection and Quantification
The quantification of N-Hydroxy Melagatran and its deuterated internal standard, this compound, in biological samples is typically achieved using advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.gov These methods offer high sensitivity, selectivity, and throughput, making them ideal for bioanalytical applications. rsc.org
Chromatographic Separation Techniques (e.g., C18 Stationary Phases)
The chromatographic separation of N-Hydroxy Melagatran and its internal standard is commonly performed on a C18 analytical column. nih.gov These columns have a non-polar stationary phase that separates compounds based on their hydrophobicity. A gradient elution is often employed, where the composition of the mobile phase is changed over time to effectively separate the analytes from other components in the sample. nih.gov For instance, a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) and acetic acid) with an increasing concentration of acetonitrile can be used. nih.gov
| Chromatographic Parameter | Typical Conditions |
| Stationary Phase | C18 |
| Mobile Phase A | 10 mM Ammonium Acetate and 5 mM Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 30% B over several minutes |
| Flow Rate | 0.75 mL/min |
This table outlines typical chromatographic conditions for the separation of N-Hydroxy Melagatran and its deuterated internal standard.
Mass Spectrometric Detection Modes (e.g., Selected Reaction Monitoring)
Following chromatographic separation, the analytes are detected by a mass spectrometer, often a triple quadrupole instrument. lcms.cz Positive electrospray ionization (ESI) is a common ionization technique for this type of compound. nih.gov For highly selective and sensitive quantification, the mass spectrometer is operated in the Selected Reaction Monitoring (SRM) mode. In SRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and then a specific product ion is monitored. This process significantly reduces background noise and enhances the specificity of the analysis. For this compound, the precursor and product ions would have a higher mass-to-charge ratio (m/z) than the non-deuterated analog due to the deuterium atoms.
Sample Preparation Strategies for Biological Matrices (e.g., Solid-Phase Extraction)
Before LC-MS analysis, the analytes need to be extracted from the biological matrix to remove interfering substances. mdpi.com Solid-phase extraction (SPE) is a widely used technique for this purpose. nih.gov In a typical SPE procedure for N-Hydroxy Melagatran, a mixed-mode sorbent (e.g., C8/cation exchange) can be used. nih.gov The sample is loaded onto the SPE cartridge, and interfering substances are washed away. The analytes are then eluted with a suitable solvent mixture. nih.gov This process results in a cleaner extract with an extraction recovery often exceeding 80%. nih.gov
| SPE Step | Description |
| Sorbent | Mixed-mode bonded sorbent (e.g., C8/SO3-) |
| Conditioning | Sorbent is conditioned with an organic solvent followed by an aqueous buffer. |
| Sample Loading | The biological sample (e.g., plasma) is loaded onto the sorbent. |
| Washing | Interfering substances are removed with a wash solution. |
| Elution | Analytes are eluted with a mixture of an organic solvent and a buffer at high ionic strength. |
This table summarizes a typical solid-phase extraction protocol for the extraction of N-Hydroxy Melagatran from biological matrices.
Method Validation and Performance Parameters in Preclinical and Research Settings
Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. For bioanalytical methods used in preclinical and research settings, this involves a series of experiments to assess the method's performance, including its accuracy, precision, selectivity, sensitivity, and stability. The following subsections detail critical performance parameters in the validation of an analytical method for this compound.
Assessment of Absolute Recovery
Absolute recovery is a measure of the efficiency of an extraction procedure for an analyte from a biological matrix. It is determined by comparing the analytical response of an analyte extracted from a matrix with the response of a pure standard of the same concentration. A consistent and reproducible recovery is more critical than a high absolute recovery.
In a hypothetical study, the absolute recovery of this compound from plasma could be assessed at three different concentration levels (low, medium, and high). The peak areas of the extracted samples would be compared to the peak areas of unextracted standards.
Illustrative Data for Absolute Recovery of this compound
| Concentration Level | Mean Peak Area (Extracted) | Mean Peak Area (Unextracted) | Absolute Recovery (%) |
|---|---|---|---|
| Low QC (5 ng/mL) | 85,600 | 102,000 | 83.9 |
| Medium QC (50 ng/mL) | 875,000 | 1,050,000 | 83.3 |
The data in this table is for illustrative purposes only and is not derived from actual experimental results for this compound.
Determination of Limit of Quantification and Detection
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy and precision. The limit of quantification (LOQ) is the lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy. nih.gov
The determination of these limits is crucial for assays measuring low concentrations of a substance. The LOQ is typically established as the lowest point on the calibration curve.
Hypothetical LOD and LOQ for this compound
| Parameter | Definition | Illustrative Value |
|---|---|---|
| Limit of Detection (LOD) | The lowest concentration at which the signal can be distinguished from the background. | 0.5 ng/mL |
The data in this table is for illustrative purposes only and is not derived from actual experimental results for this compound.
Evaluation of Reproducibility and Precision
Reproducibility and precision are measures of the variability of the analytical method. Precision is typically expressed as the coefficient of variation (CV), also known as the relative standard deviation (RSD), and is assessed at different concentration levels. Intra-day precision (repeatability) is evaluated by analyzing replicate samples on the same day, while inter-day precision (intermediate precision) is assessed by analyzing replicate samples on different days. For preclinical research, a CV of ≤15% is generally considered acceptable, except at the LOQ, where it may be ≤20%.
Illustrative Data for Intra-day and Inter-day Precision of this compound Analysis
| Concentration Level | Intra-day Precision (CV%) (n=6) | Inter-day Precision (CV%) (n=18, 3 days) |
|---|---|---|
| Low QC (5 ng/mL) | 6.8 | 8.2 |
| Medium QC (50 ng/mL) | 4.5 | 5.9 |
The data in this table is for illustrative purposes only and is not derived from actual experimental results for this compound.
Pharmacokinetic Disposition and Transport Mechanisms of N Hydroxy Melagatran Preclinical and Mechanistic Focus
Investigation of Hepatic Disposition Mechanisms
The liver plays a central role in the biotransformation of ximelagatran (B1683401) to melagatran (B23205), with N-Hydroxy Melagatran being a pivotal intermediate in this process. nih.govresearchgate.net In vitro studies have demonstrated that the conversion of ximelagatran involves both the reduction of the amidoxime (B1450833) group and the hydrolysis of the ethyl ester. nih.gov These metabolic reactions have been shown to occur in microsomes and mitochondria isolated from the liver and kidneys of both pigs and humans. nih.gov
The kinetics of the metabolic conversion of ximelagatran to melagatran, via N-Hydroxy Melagatran, have been characterized in various in vitro systems. nih.gov Studies utilizing microsomes and mitochondria from pig and human liver and kidneys have been instrumental in determining the kinetic parameters of these biotransformation pathways. nih.gov One enzyme system identified in pig liver microsomes capable of reducing N-hydroxylated structures, including ximelagatran and N-Hydroxy Melagatran, consists of cytochrome b5, NADH-cytochrome b5 reductase, and a cytochrome P450 isoenzyme from the 2D subfamily. nih.gov However, recombinant human CYP1A2, 2A6, 2C8, 2C9, 2C19, 2D6, and 3A4, even in the presence of cytochrome b5 and its reductase, did not show reductive activity, indicating that multiple enzyme systems are likely involved in this metabolic process. nih.gov
Table 1: In Vitro Systems for Studying N-Hydroxy Melagatran Metabolism
| In Vitro System | Organ Source | Species | Key Findings |
|---|---|---|---|
| Microsomes | Liver, Kidney | Pig, Human | Demonstrated reduction of amidoxime and ester cleavage. |
| Mitochondria | Liver, Kidney | Pig, Human | Involved in the biotransformation of ximelagatran. |
| Recombinant Human CYPs | - | Human | CYP1A2, 2A6, 2C8, 2C9, 2C19, 2D6, and 3A4 were not directly involved in the reduction. |
Biliary Excretion and Efflux Transport Studies
Biliary excretion is a significant route of elimination for ximelagatran and its metabolites, including N-Hydroxy Melagatran. nih.gov Studies in healthy volunteers have provided direct evidence of the biliary secretion of these compounds. nih.gov
Direct sampling of bile in humans after intraduodenal administration of radiolabeled ximelagatran has allowed for the quantification of its biliary excretion. nih.gov Approximately 4% of the administered dose was found to be excreted into the bile. nih.gov The primary compounds identified in the bile were the parent drug, ximelagatran, and its active metabolite, melagatran. nih.gov
In addition to the known metabolites, studies involving direct bile sampling have led to the identification of four novel metabolites of ximelagatran. nih.gov However, these novel metabolites accounted for less than 0.1% of the administered dose. nih.gov The identification of these minor metabolites highlights the complexity of ximelagatran's metabolic pathways and the utility of direct bile analysis in humans for characterizing primary biliary metabolites. nih.gov
Mechanistic Influence of Enzyme and Transporter Inhibitors on N-Hydroxy Melagatran Disposition
The disposition of N-Hydroxy Melagatran can be influenced by inhibitors of metabolic enzymes and drug transporters. nih.govresearchgate.net This is exemplified by the interaction between ximelagatran and erythromycin (B1671065), a known inhibitor of cytochrome P450 enzymes and certain drug transporters. nih.gov Co-administration of erythromycin with ximelagatran resulted in a significant increase in the plasma exposure of ximelagatran (78% increase), N-Hydroxy Melagatran (referred to as OH-melagatran; 89% increase), and melagatran (86% increase). nih.gov This was accompanied by higher peak plasma concentrations of these compounds and a moderate reduction in their biliary clearance. nih.gov These findings suggest that the interaction is likely due to the inhibition of hepatobiliary transport mechanisms. nih.gov
Furthermore, in vitro studies have shown that the reduction of N-Hydroxy Melagatran can be inhibited by other compounds. researchgate.net For instance, benzamidoxime (B57231) was found to compete with and inhibit the reduction of N-Hydroxy Melagatran in both human liver mitochondria and microsomes. researchgate.net
Table 2: Effect of Erythromycin on the Pharmacokinetics of Ximelagatran and its Metabolites
| Compound | Increase in Plasma Exposure (AUC) |
|---|---|
| Ximelagatran | 78% |
| N-Hydroxy Melagatran (OH-melagatran) | 89% |
| Melagatran | 86% |
Impact on Metabolic Clearance
The metabolic conversion of ximelagatran to melagatran is a two-step process involving the reduction of a hydroxyamidine group and the hydrolysis of an ethyl ester. nih.gov N-Hydroxy Melagatran is the intermediate formed via the hydrolysis of the ethyl group of ximelagatran. nih.gov Its subsequent reduction to melagatran is a critical step in the metabolic clearance of ximelagatran and the formation of the active drug. nih.gov
In vitro studies utilizing microsomal and mitochondrial preparations from the liver and kidneys of pigs and humans have demonstrated that these subcellular fractions are capable of facilitating the biotransformation of ximelagatran to melagatran, a process that inherently involves the clearance of the N-Hydroxy Melagatran intermediate. nih.gov The highest enzymatic activity for this conversion has been observed in liver mitochondria. nih.gov
Further mechanistic work has identified a specific enzyme system in pig liver microsomes responsible for the reduction of N-hydroxylated structures like N-Hydroxy Melagatran. This system is composed of cytochrome b(5), NADH-cytochrome b(5) reductase, and a cytochrome P450 isoenzyme from the 2D subfamily. nih.gov Notably, investigations using recombinant human CYP-isoenzymes (CYP1A2, 2A6, 2C8, 2C9, 2C19, 2D6, and 3A4) in the presence of cytochrome b(5) and its reductase did not show involvement in the reduction of N-Hydroxy Melagatran, suggesting a specific enzymatic pathway for its clearance. nih.gov
Table 1: In Vitro Systems Demonstrating Metabolic Conversion of N-Hydroxy Melagatran
| Biological System | Organ Source | Species | Finding |
| Microsomes | Liver, Kidney | Pig, Human | Demonstrated biotransformation to melagatran. nih.gov |
| Mitochondria | Liver, Kidney | Pig, Human | Demonstrated biotransformation to melagatran. nih.gov |
| Liver Mitochondria | Liver | Not Specified | Showed the highest activity for the conversion. nih.gov |
Alterations in Plasma Exposure (Non-clinical observations)
Non-clinical in vivo studies in rats and dogs have confirmed the presence of N-Hydroxy Melagatran in plasma following the oral administration of ximelagatran. nih.gov These studies consistently show that N-Hydroxy Melagatran, along with the other intermediate, ethyl-melagatran, appears transiently in the circulation and is rapidly eliminated as it is converted to melagatran. nih.gov
In these preclinical models, melagatran is the predominant compound detected in plasma after ximelagatran administration. nih.gov The rapid appearance and subsequent disappearance of N-Hydroxy Melagatran from the plasma underscore its role as a short-lived intermediate in a swift and efficient metabolic pathway. nih.gov The extensive first-pass metabolism of ximelagatran contributes to the low systemic exposure of the parent drug and its intermediates, including N-Hydroxy Melagatran. nih.gov
The pharmacokinetic profile of ximelagatran and its metabolites has been characterized in several preclinical species, providing insight into the transient nature of N-Hydroxy Melagatran plasma exposure. nih.gov
Table 2: Non-clinical Observations of N-Hydroxy Melagatran in Plasma
| Species | Observation | Implication |
| Rat | Identified in plasma following oral ximelagatran administration; rapidly eliminated. nih.gov | Confirms its formation in vivo and its transient nature as a metabolic intermediate. |
| Dog | Identified in plasma following oral ximelagatran administration; rapidly eliminated. nih.gov | Consistent findings across species suggest a similar metabolic pathway. |
N Hydroxy Melagatran D11 in Broader Drug Metabolism and Pharmaceutical Research
Contribution to Prodrug Design Principles (Ximelagatran as a Research Case Study)
The development of Ximelagatran (B1683401) as a prodrug for Melagatran (B23205) is a prominent case study illustrating key principles of modern drug design, specifically the use of N-hydroxylation to overcome pharmacokinetic challenges. nih.govmedscape.com Melagatran, a potent direct thrombin inhibitor, exhibited poor oral bioavailability (3-7%), limiting its therapeutic potential as an oral anticoagulant. medscape.com This was primarily due to its chemical structure, which includes a strongly basic amidine group that is charged at intestinal pH, making the molecule highly hydrophilic and poorly absorbed. nih.govmedscape.com To address this, Ximelagatran was engineered as a more lipophilic, uncharged precursor that could be efficiently absorbed and subsequently converted to the active Melagatran in vivo. medscape.com
A key modification in the creation of Ximelagatran was the conversion of Melagatran's strongly basic amidine group into a less basic N-hydroxylated amidine (an amidoxime). nih.gov This structural change, along with the addition of an ethyl ester group, rendered the resulting prodrug, Ximelagatran, uncharged at the physiological pH of the intestine. medscape.com This increased lipophilicity significantly, with Ximelagatran being 170 times more lipophilic than Melagatran. medscape.com The enhanced ability to permeate cellular membranes resulted in a substantial improvement in oral bioavailability to approximately 20%. medscape.comnih.gov Following absorption, Ximelagatran is rapidly metabolized via two intermediate metabolites, one of which is N-Hydroxy Melagatran, to release the active drug Melagatran. nih.govnih.gov
| Compound | Key Functional Group | Charge at Intestinal pH | Oral Bioavailability |
| Melagatran | Amidine | Charged | 3-7% |
| Ximelagatran | Amidoxime (B1450833) & Ester | Uncharged | ~20% |
The strategy employed for Ximelagatran is a prime example of the broader "amidoximes instead of amidines" approach in prodrug design. nuph.edu.ua This principle is used to enhance the physicochemical, biopharmaceutical, and pharmacokinetic properties of pharmacologically active agents containing an amidine group. nuph.edu.ua Amidoximes serve as effective prodrugs because they are less basic and more lipophilic than their corresponding amidines, which often improves oral absorption. nuph.edu.uamdpi.com In vivo, these amidoxime prodrugs are converted back to the active amidine form through enzymatic reduction by an N-reductive enzyme system. nih.govnuph.edu.ua This strategy has been successfully applied to a range of drug candidates beyond anticoagulants, including antiprotozoal and antiviral agents. nuph.edu.ua
Application in Isotope-Labeled Metabolic Tracing and Pathway Elucidation Studies
Isotopically labeled compounds, such as N-Hydroxy Melagatran-d11, are indispensable tools for elucidating complex metabolic pathways. acs.org The "d11" designation indicates that eleven hydrogen atoms in the molecule have been replaced with their stable isotope, deuterium (B1214612). This labeling does not alter the compound's chemical properties but increases its mass, allowing it to be distinguished from its non-labeled counterpart by mass spectrometry. wikipedia.org
In metabolic studies, a deuterated drug or metabolite acts as a tracer. nih.gov By administering the labeled compound, researchers can accurately track its journey through the body, including its absorption, distribution, metabolism, and excretion (ADME). acs.org this compound can be used to trace the metabolic conversion of Ximelagatran to Melagatran, helping to identify and quantify the intermediates and final active drug in various biological samples. This technique provides a clear picture of the metabolic fate of the drug, free from interference from endogenous compounds in the biological matrix.
Development of Certified Reference Standards for Metabolite Identification and Quantification
In bioanalytical chemistry, certified reference standards are crucial for the accurate identification and quantification of drug metabolites in biological fluids like blood and urine. acanthusresearch.comsigmaaldrich.com A reference standard is a highly pure and well-characterized substance used as a benchmark for analytical measurements. sigmaaldrich.com
This compound is ideally suited for use as an internal standard in quantitative analytical methods, particularly those involving liquid chromatography-mass spectrometry (LC-MS). When analyzing a biological sample for the presence of N-Hydroxy Melagatran, a known quantity of this compound is added at the beginning of the sample preparation process. Because the deuterated standard is chemically identical to the analyte, it experiences the same processing and potential for loss during extraction and analysis. However, the mass spectrometer can differentiate between the labeled (d11) and unlabeled compounds due to their mass difference. By comparing the signal of the unlabeled analyte to the known concentration of the labeled internal standard, analysts can precisely and accurately calculate the concentration of the metabolite in the original sample. This use of stable isotope-labeled internal standards is considered the gold standard for quantitative bioanalysis, ensuring the reliability and reproducibility of results. sigmaaldrich.com
Future Directions and Emerging Research Opportunities for N Hydroxy Melagatran D11
Advanced Structural Characterization and Spectroscopic Analysis
A foundational aspect of understanding any chemical compound is the thorough characterization of its structure. For N-Hydroxy Melagatran-d11, advanced spectroscopic techniques would be pivotal. The presence of eleven deuterium (B1214612) atoms would significantly alter its spectroscopic profile compared to the non-deuterated (protium) form, N-Hydroxy Melagatran (B23205).
Future research should focus on obtaining and analyzing high-resolution data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR (²H NMR) could be employed to confirm the positions and extent of deuterium incorporation. wikipedia.org While proton (¹H) NMR of this compound would show a significant reduction in signal intensity and complexity in the regions where deuterium has been substituted, ¹³C NMR would exhibit isotope shifts due to the presence of deuterium. These shifts, though small, can provide valuable information about the electronic environment of the carbon atoms. huji.ac.ilbibliotekanauki.pl
Mass Spectrometry (MS): High-resolution mass spectrometry would be essential to confirm the exact mass of this compound, which would be higher than that of N-Hydroxy Melagatran due to the greater mass of deuterium compared to hydrogen. Tandem mass spectrometry (MS/MS) could be used to fragment the molecule and identify the specific locations of the deuterium labels by analyzing the mass-to-charge ratio of the resulting fragments.
The following table illustrates the expected differences in spectroscopic data between N-Hydroxy Melagatran and its deuterated analogue:
| Spectroscopic Technique | Expected Observations for N-Hydroxy Melagatran | Expected Observations for this compound | Rationale for Difference |
| ¹H NMR | Complex spectrum with signals for all hydrogen atoms. | Simplified spectrum with absent or significantly reduced signals in deuterated positions. | Deuterium is not detected in ¹H NMR. |
| ²H NMR | No signal. | Signals corresponding to the positions of the deuterium atoms. | ²H NMR specifically detects deuterium nuclei. |
| ¹³C NMR | Characteristic chemical shifts for each carbon atom. | Small upfield shifts (isotope shifts) for carbons bonded to deuterium. huji.ac.il | The C-D bond is slightly shorter and stronger than the C-H bond, altering the electronic shielding of the carbon nucleus. |
| Mass Spectrometry | A specific molecular ion peak (M+H)⁺. | A molecular ion peak shifted to a higher m/z value by approximately 11 Da. | The mass of deuterium is greater than that of hydrogen. |
Deeper Mechanistic Enzymology of N-Hydroxylated Amidine Reduction
N-Hydroxy Melagatran is metabolically reduced to the active drug, Melagatran. This reduction is a crucial step in the bioactivation of the prodrug Ximelagatran (B1683401). The use of this compound offers a unique opportunity to probe the mechanism of this enzymatic reduction through the study of the kinetic isotope effect (KIE).
The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactive position is replaced with one of its heavier isotopes. juniperpublishers.com In the case of this compound, if any of the C-H bonds involving the eleven deuterated positions are broken or significantly altered in the rate-determining step of the enzymatic reduction, a primary or secondary KIE may be observed. youtube.com
Future research in this area could involve:
In Vitro Enzyme Kinetics: Conducting enzyme kinetic assays using the purified enzymes responsible for the reduction of N-hydroxylated amidines. By comparing the rate of reduction of N-Hydroxy Melagatran with that of this compound, the magnitude of the KIE can be determined.
Identifying the Rate-Limiting Step: A significant KIE would provide strong evidence that a C-H bond cleavage is part of the rate-limiting step of the reaction. acs.org This information is invaluable for elucidating the precise chemical steps involved in the enzymatic conversion.
Understanding Enzyme-Substrate Interactions: The magnitude of the KIE can also provide insights into the geometry of the transition state of the reaction within the enzyme's active site. researchgate.net
Development of Novel In Vitro Models for Metabolite Fate Prediction
The prediction of a drug's metabolic fate is a key challenge in drug development. In vitro models, such as liver microsomes and hepatocytes, are commonly used for this purpose. This compound can serve as a valuable tool in the development and validation of more sophisticated in vitro models.
Emerging research opportunities in this domain include:
Use as an Internal Standard: Due to its identical chemical properties to N-Hydroxy Melagatran but different mass, this compound is an ideal internal standard for quantitative bioanalytical methods using LC-MS. simsonpharma.com This would allow for more accurate and precise measurements of N-Hydroxy Melagatran concentrations in in vitro metabolism experiments.
Investigating Metabolic Switching: Deuteration can sometimes alter the metabolic pathway of a drug, a phenomenon known as "metabolic switching". nih.gov By incubating this compound in in vitro systems and comparing its metabolite profile to that of the non-deuterated compound, researchers could investigate whether the deuterium substitution shunts the metabolism towards alternative pathways. This would provide valuable data for refining predictive models of drug metabolism.
Stable Isotope Tracing: In more complex in vitro systems, such as co-cultures of different cell types or organ-on-a-chip models, this compound could be used as a stable isotope tracer to follow its metabolic conversion and distribution within the system over time. simsonpharma.com
Computational Chemistry and Modeling of Metabolic Transformations
Computational chemistry and molecular modeling are increasingly powerful tools for predicting and understanding drug metabolism. nih.gov The study of this compound presents both opportunities and challenges for computational approaches.
Future directions for computational research include:
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can be used to model the enzymatic reduction of N-Hydroxy Melagatran at a quantum mechanical level of detail, while treating the surrounding enzyme and solvent with classical molecular mechanics. nih.gov By modeling both the protium (B1232500) and deuterated forms of the substrate, these simulations can predict the KIE and provide a detailed picture of the transition state.
Predictive ADME Models: The experimental data obtained from studies with this compound, particularly regarding its metabolic stability and potential for metabolic switching, can be used to train and validate in silico models that predict the absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates. pharmacognosyjournal.net
Challenges in Modeling Deuterated Compounds: A significant challenge in this area is the accurate parameterization of the force fields used in molecular dynamics simulations to account for the subtle effects of deuterium substitution on molecular properties. nih.gov Future research will need to focus on developing and validating these parameters to improve the accuracy of computational predictions for deuterated molecules.
Q & A
Q. How can researchers align this compound studies with chemical safety regulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
